4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol
Description
4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H21NOS. This compound is characterized by the presence of a thiophene ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Properties
Molecular Formula |
C12H21NOS |
|---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
4-methyl-2-[(5-methylthiophen-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H21NOS/c1-9(2)6-11(8-14)13-7-12-5-4-10(3)15-12/h4-5,9,11,13-14H,6-8H2,1-3H3 |
InChI Key |
VQLYXULROUWNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC(CC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 4-methyl-2-aminopentanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Properties : While specific biological activity data for this compound may be limited, structurally similar compounds often exhibit significant pharmacological properties. These may include:
- Antitumor activity
- Antimicrobial effects
- Neuroprotective effects
- Synthesis of Bioactive Compounds : The presence of both amine and alcohol functionalities allows for the synthesis of various bioactive derivatives. The compound can serve as a precursor in the development of novel pharmaceuticals targeting specific biological pathways.
- Interaction Studies : Research into the binding affinity of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol with biological targets such as enzymes or receptors is essential for understanding its potential therapeutic applications. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are typically employed for these studies.
Case Studies and Research Findings
While direct case studies specifically on 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol are scarce, research on related compounds provides insights into its potential applications:
- Anticancer Activity : Similar compounds have been evaluated for their anticancer properties using protocols from the National Cancer Institute (NCI). For instance, compounds exhibiting structural similarities demonstrated significant efficacy against various cancer cell lines, suggesting that 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol could also possess similar activity.
- Drug Design : The drug-like properties of synthesized compounds are often assessed using tools like SwissADME, which evaluates parameters such as solubility, permeability, and toxicity. These assessments indicate the potential viability of new synthetic agents derived from this compound in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-{[(5-methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a pentanol chain.
Methyltetrazine-amine hydrochloride: Contains a tetrazine ring and is used in different chemical applications.
Biological Activity
4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structure, featuring a pentanol backbone and a 5-methylthiophen-2-yl substituent, suggests promising biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Its structure includes:
- Pentanol Backbone : Contributes to solubility and reactivity.
- Amine Moiety : Implicates potential interactions with biological receptors.
- Thiophene Ring : Enhances lipophilicity and may improve cell membrane permeability.
Pharmacological Properties
While specific data on the biological activity of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol is limited, compounds with similar structures often exhibit diverse pharmacological effects. Potential activities include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives with thiophene rings have been noted for their enhanced activity against Gram-positive bacteria due to increased lipophilicity facilitating cell wall penetration .
- Anticancer Properties : Research indicates that thiophene-containing compounds can exhibit cytotoxic effects on cancer cell lines. The presence of the thiophene group may enhance interactions with cellular targets, leading to apoptosis in malignant cells .
- Neuroprotective Effects : Some studies suggest that compounds with amine functionalities can interact with neurotransmitter systems, potentially offering neuroprotective benefits .
The mechanisms through which 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol may exert its effects could involve:
- Enzyme Inhibition : The amine group might inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a ligand for various receptors, influencing signal transduction pathways.
Comparative Analysis
To understand the uniqueness of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Methylthiazole | Contains a thiazole ring | Exhibits antifungal properties |
| 3-Amino-pentanol | Simple amino alcohol | Used in pharmaceutical synthesis but lacks thiophene moiety |
| 4-Methylphenol | Aromatic compound with hydroxyl group | Known for antiseptic properties but structurally different |
The distinct combination of a pentanol backbone and a thiophene substituent in 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol may confer unique biological activities not present in other compounds.
Case Studies and Research Findings
Recent studies exploring the biological activities of similar compounds provide insights into potential applications:
- Antimicrobial Studies : A study demonstrated that pincer-type complexes derived from similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene structure could enhance efficacy .
- Cytotoxicity Assays : Research involving organotin complexes indicated that modifications to the thiophene moiety improved cytotoxicity against various cancer cell lines, suggesting that 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol may have similar effects .
- Neuroprotective Studies : Investigations into amine-containing compounds revealed potential neuroprotective properties, indicating that further exploration of this compound's interaction with neurotransmitter systems could be beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
